Azepan-1-yl(thiophen-3-yl)methanone
Description
Azepan-1-yl(thiophen-3-yl)methanone is a ketone derivative featuring a seven-membered azepane ring linked via a carbonyl group to a thiophen-3-yl moiety. This structure combines the conformational flexibility of the azepane ring with the aromatic and electronic properties of the thiophene system.
Properties
IUPAC Name |
azepan-1-yl(thiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(10-5-8-14-9-10)12-6-3-1-2-4-7-12/h5,8-9H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCISMTQSDURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amine Precursors
Cyclization of ε-amino carbonyl compounds under acidic or basic conditions is a well-established method. For example, Source describes azepane synthesis through intramolecular cyclization of 6-aminocaproic acid derivatives. In the context of Azepan-1-yl(thiophen-3-yl)methanone, a precursor such as N-(5-bromopentyl)thiophene-3-carboxamide can undergo base-mediated cyclization to form the azepane ring. Reaction conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) yield the azepane-thiophene scaffold with ~65% efficiency.
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts offers a transition-metal-catalyzed route to azepanes. A diene precursor like N-allyl-N-(pent-4-en-1-yl)thiophene-3-carboxamide undergoes RCM in dichloromethane with Grubbs II catalyst (5 mol%) at 40°C, forming the azepane ring in 72% yield. This method is advantageous for its stereochemical control but requires stringent anhydrous conditions.
Coupling of Azepane with Thiophene Carbonyl Derivatives
Post-azepane formation, coupling with a thiophene carbonyl moiety is critical. Three principal methods are documented:
Acylation via Carbodiimide Coupling
Activation of thiophene-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) enables amide bond formation with azepane. Source reports an 85% yield for analogous couplings (e.g., azepan-1-yl(furan-2-yl)methanone) when using DIPEA as a base in DMF at 25°C. Applied to thiophene, this method would involve:
Reaction time (12–24 hours) and stoichiometric ratios (1.1 equiv EDCI) are key optimization parameters.
Friedel-Crafts Acylation
Direct acylation of thiophene using azepane carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a classical approach. However, regioselectivity challenges arise due to thiophene’s electronic density distribution. Source highlights that thiophen-3-yl derivatives exhibit higher reactivity at the β-position under Friedel-Crafts conditions, necessitating precise temperature control (−10°C to 0°C) to minimize side products. Yields for this method range from 50–60%.
Nucleophilic Aromatic Substitution
Electron-deficient thiophene derivatives (e.g., 3-nitrothiophene) can undergo nucleophilic substitution with azepane in the presence of a base. For instance, Source demonstrates that K₂CO₃ in DMSO at 120°C facilitates displacement of nitro groups by secondary amines, achieving 70% yield for benzothiazole analogues. Adapting this to thiophene requires careful selection of leaving groups and solvents.
One-Pot Multicomponent Approaches
Recent advances favor one-pot methodologies to reduce purification steps and improve atom economy. A representative protocol involves:
-
In situ generation of azepane : Cyclization of N-Boc-6-aminocaproic acid using TFA.
-
Concurrent acylation : Addition of thiophene-3-carbonyl chloride and triethylamine.
This method, adapted from Source , achieves a 68% overall yield by combining cyclization and acylation in a single reaction vessel.
Comparative Analysis of Methods
The table below summarizes key parameters for each synthetic route:
Optimization Strategies and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in coupling reactions but may necessitate rigorous drying. Source notes that DMF increases EDCI-mediated coupling yields by 15% compared to THF. Conversely, Friedel-Crafts acylation requires non-polar solvents (e.g., CH₂Cl₂) to stabilize electrophilic intermediates.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Synthesis of Azepan-1-yl(thiophen-3-yl)methanone
The synthesis of this compound typically involves the reaction of thiophene derivatives with azepane precursors. The general synthetic route includes:
- Starting Materials : Thiophene-3-carboxylic acid and an appropriate amine.
- Reagents : Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
- Purification : Column chromatography to isolate the desired product.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Reaction of thiophene derivative with azepane precursor. |
| 2 | Use of coupling agents (e.g., DCC) to facilitate amide bond formation. |
| 3 | Purification through column chromatography. |
Chemical Properties and Mechanism of Action
This compound exhibits unique electronic properties due to the thiophene ring, which enhances its reactivity and biological interactions. The compound can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways.
Medicinal Chemistry
This compound has been investigated for its therapeutic properties:
- Anti-inflammatory Activity : Studies suggest that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Its structure allows it to exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Anti-inflammatory Effects
In a recent study, azepan derivatives were tested for their ability to inhibit inflammatory responses in vitro. The results indicated a significant reduction in cytokine production, suggesting potential use in treating inflammatory diseases .
Industrial Applications
The unique properties of this compound also make it suitable for industrial applications:
Material Science
Due to its electronic characteristics, this compound can be utilized in organic electronics and photovoltaic devices, contributing to advancements in renewable energy technologies.
Pharmaceutical Development
The compound serves as a building block in synthesizing more complex molecules that may have enhanced therapeutic effects or target specificity.
Comparative Analysis with Related Compounds
Azepan derivatives exhibit varying biological activities depending on their structural modifications:
Table 2: Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Azepan Derivative A | Thiophene ring | Moderate anti-inflammatory |
| Azepan Derivative B | Furan ring | Lower antibacterial activity |
| Azepan Derivative C | Pyridine ring | Neuroprotective effects |
Mechanism of Action
The mechanism of action of Azepan-1-yl(thiophen-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring can act as a ligand, binding to specific sites on proteins, while the thiophene ring can participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural analogs of Azepan-1-yl(thiophen-3-yl)methanone, highlighting molecular formulas, weights, substituents, and physicochemical parameters:
Key Observations:
- Azepane Ring : The seven-membered azepane ring is a common feature, contributing to lipophilicity (e.g., logP = 3.37 in ). This ring enhances membrane permeability but may reduce aqueous solubility.
- Thiophene vs.
- Functional Groups: Amino or fluorine substituents (e.g., ) can enhance solubility or metabolic stability. For instance, the fluorophenyl group in TRR469 may improve receptor binding affinity.
Q & A
Basic: What are the established synthetic routes for Azepan-1-yl(thiophen-3-yl)methanone, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling azepane derivatives with thiophene-based precursors. A common method includes:
- Step 1: Reacting 3-fluoroacetophenone with azepane in dimethylformamide (DMF) using sodium hydride (NaH) as a base .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Key Variables Affecting Yield:
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilic substitution . |
| Temperature | 25–50°C | Higher temperatures accelerate reaction but may degrade sensitive moieties . |
| Catalyst | NaH or K₂CO₃ | Strong bases improve deprotonation efficiency . |
| Reaction Time | 12–24 hrs | Prolonged time increases conversion but risks side reactions . |
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- 1H/13C NMR:
- Mass Spectrometry (HRMS): Expect [M+H]+ at m/z 236.1 (C₁₄H₁₈FNO) .
- IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹ .
Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved for this compound?
Answer:
Contradictions often arise from:
- Metabolic Stability: Use hepatic microsomal assays (e.g., human liver microsomes) to assess metabolic degradation .
- Solubility/Permeability: Perform shake-flask solubility tests and Caco-2 cell assays to evaluate bioavailability .
- Target Engagement: Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .
Example Workflow:
Compare IC₅₀ values across assays.
Modify substituents (e.g., fluorophenyl → chlorophenyl) to enhance stability .
Advanced: What strategies optimize the compound’s selectivity for neurological targets over off-target receptors?
Answer:
-
Computational Docking: Use AutoDock Vina to model interactions with dopamine D₂ vs. serotonin 5-HT₂A receptors .
-
SAR Studies:
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Gloves (nitrile), lab coat, and safety goggles .
- Ventilation: Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous release .
Advanced: How can synthetic byproducts be minimized during large-scale production for research use?
Answer:
- Process Optimization:
- Employ flow chemistry for precise temperature/residence time control .
- Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted azepane .
- Analytical Monitoring:
- In-line FTIR to track reaction progress .
Basic: What biological screening assays are appropriate for initial pharmacological profiling?
Answer:
- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells .
- Receptor Panels: Broad-spectrum GPCR screening (Eurofins CEREP) .
- Kinase Inhibition: ADP-Glo™ kinase assay (Promega) .
Advanced: What mechanistic hypotheses explain its anti-inflammatory activity, and how can they be tested?
Answer:
Hypotheses:
- Inhibition of COX-2 or NF-κB pathways .
- Modulation of IL-6/TNF-α cytokine release .
Validation Methods:
- Western Blot: Measure COX-2 protein levels in LPS-stimulated macrophages .
- ELISA: Quantify IL-6 in serum samples from murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
